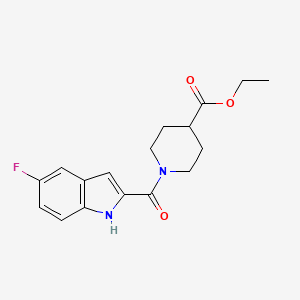
ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a piperidine ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and carbonyl groups.
The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The final step involves esterification to form the ethyl ester group, completing the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate can be compared with other indole derivatives to highlight its uniqueness:
Tryptophan: A natural indole derivative and essential amino acid involved in protein synthesis and neurotransmitter production.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
5-Fluoroindole: A simpler indole derivative with potential antimicrobial properties.
The unique combination of the indole, fluoro, and piperidine moieties in this compound sets it apart from these similar compounds, offering distinct chemical and biological properties .
Properties
CAS No. |
904262-92-6 |
|---|---|
Molecular Formula |
C17H19FN2O3 |
Molecular Weight |
318.34 g/mol |
IUPAC Name |
ethyl 1-(5-fluoro-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19FN2O3/c1-2-23-17(22)11-5-7-20(8-6-11)16(21)15-10-12-9-13(18)3-4-14(12)19-15/h3-4,9-11,19H,2,5-8H2,1H3 |
InChI Key |
AZHCLMSAGXYZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
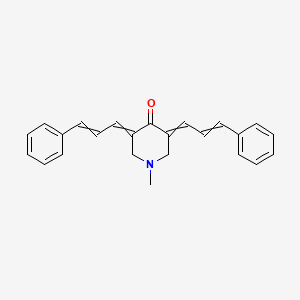
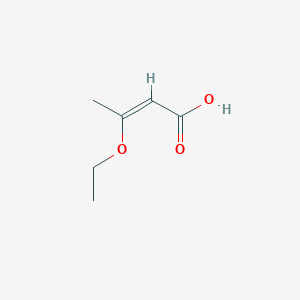

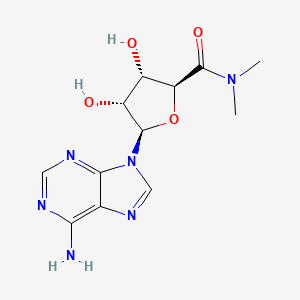
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
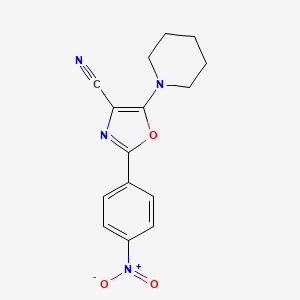
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
